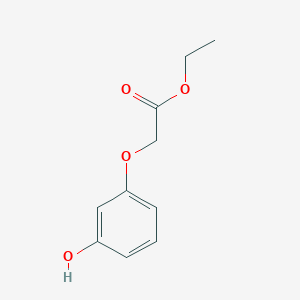

Ethyl 2-(3-hydroxyphenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSELHKIYIMPZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459775 | |

| Record name | Acetic acid, (3-hydroxyphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68747-24-0 | |

| Record name | Acetic acid, (3-hydroxyphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Phenoxyacetate Derivatives in Medicinal Chemistry

Abstract

The phenoxyacetate scaffold, characterized by a phenyl ring linked to a carboxylic acid moiety via an ether oxygen, represents a quintessential "privileged structure" in medicinal chemistry.[1] Its synthetic accessibility and versatile chemical handles have enabled the exploration of a vast chemical space, leading to the discovery of compounds with a remarkably broad spectrum of biological activities.[1][2] Commercially successful drugs, including the anti-inflammatory agent Aceclofenac and the antihypertensive Tinnelic acid, feature this core structure, underscoring its therapeutic relevance.[1][2] This technical guide provides an in-depth review of the medicinal chemistry of phenoxyacetate derivatives, moving beyond a simple catalog of activities. We will dissect the causal relationships between structural modifications and biological outcomes across key therapeutic areas, including inflammation, oncology, and metabolic disorders. This document is intended for researchers and drug development professionals, offering field-proven insights into synthesis, structure-activity relationship (SAR) analysis, and mechanistic investigation, grounded in authoritative, verifiable references.

The Phenoxyacetate Scaffold: A Privileged Core in Drug Discovery

The phenoxyacetic acid core (C₈H₈O₃) is an O-phenyl derivative of glycolic acid.[1][2] Its utility in drug design stems from several key features:

-

Structural Rigidity and Flexibility: The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt favorable conformations within a biological target's binding site. The aromatic ring serves as a rigid anchor for presenting substituents in defined vectors.

-

Hydrogen Bonding Capability: The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently engaging in critical electrostatic interactions with basic amino acid residues like arginine or lysine in enzyme active sites or receptor ligand-binding domains.[3]

-

Synthetic Tractability: The most common synthetic route, a variation of the Williamson ether synthesis, is robust and amenable to a wide range of substituted phenols and haloacetic acid esters, facilitating the rapid generation of diverse compound libraries.[4][5][6]

These fundamental properties have established the phenoxyacetate moiety as a central structural component in numerous drug classes, targeting a wide array of biological pathways.[1][2]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The biological profile of a phenoxyacetate derivative is profoundly influenced by the substitution pattern on the aromatic ring.[7][8] The strategic placement of various functional groups dictates the compound's potency, selectivity, and pharmacokinetic properties.

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, but their utility is often limited by gastrointestinal side effects stemming from the inhibition of the constitutive COX-1 enzyme.[9] Consequently, a major focus has been the development of selective COX-2 inhibitors. The phenoxyacetic acid scaffold has proven to be an exceptional starting point for this endeavor.[4][9][10]

Causality in Design: The design of selective COX-2 inhibitors hinges on exploiting a key structural difference between the COX-1 and COX-2 active sites. COX-2 possesses a larger, more accommodating hydrophobic side pocket. Medicinal chemists have strategically appended bulky, hydrophobic groups to the phenoxyacetate core to specifically occupy this side pocket, thereby preventing binding to the more constricted COX-1 active site.

SAR Insights:

-

Aryl Substituents: The introduction of a second aryl group, often containing a halogen like bromine or chlorine, is a common strategy to enhance potency and selectivity.[4][10]

-

Hydrazone Linkers: Incorporating hydrazone or pyrazoline moieties has led to compounds with potent COX-2 inhibition and high selectivity indices.[9][11] For instance, pyrazoline-phenoxyacetic acid derivatives have demonstrated IC₅₀ values as low as 0.03 µM for COX-2, with selectivity indices exceeding 300.[9]

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Phenoxyacetate Derivatives

| Compound ID | Key Structural Features | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Celecoxib (Ref.) | Pyrazole core | 0.05 | 298.6 | [4][10] |

| Compound 5f | p-Bromobenzohydrazide moiety | 0.07 ± 0.01 | 133.34 | [4][10] |

| Compound 7b | Phenylacetohydrazide moiety | 0.08 ± 0.01 | - | [4][10] |

| Compound 6a | Pyrazoline-phenoxyacetic acid | 0.03 | 365.4 | [9] |

| Compound 6c | Pyrazoline-phenoxyacetic acid | 0.03 | 196.9 | [9] |

Anticancer Agents: Diverse Mechanisms of Action

The phenoxyacetate scaffold has given rise to numerous compounds with potent cytotoxic effects against a range of cancer cell lines, including liver (HepG2), breast (MCF-7), and non-small-cell lung cancer (NSCLC).[12][13][14] The mechanisms are varied, highlighting the scaffold's versatility in targeting distinct cancer-related pathways.

Key Mechanisms & SAR:

-

Apoptosis Induction & PARP-1 Inhibition: Certain trichlorophenoxy acetamide derivatives have shown potent activity against HepG2 liver cancer cells, with IC₅₀ values as low as 1.43 µM.[12] Mechanistic studies revealed these compounds induce apoptosis and act as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[12]

-

Tubulin/AKT1 Dual-Targeting: In an innovative approach, modified podophyllotoxin (PPT) was linked to phenoxyacetate derivatives to create "twin drugs".[13] One such compound, D1-1, not only retained the tubulin-targeting ability of PPT but also gained strong AKT1 inhibitory action, leading to a synergistic anticancer effect in H1975 lung cancer cells with an IC₅₀ of 0.10 µM.[13]

-

PPARγ Partial Agonism: As discussed below, some phenoxyacetic acid analogues act as partial agonists of PPARγ. This interaction can inhibit the proliferation of colon cancer cells, demonstrating a link between metabolic regulation and oncology.[15]

-

General SAR: Across multiple studies, the presence of halogen substituents (e.g., chloro, fluoro) on the phenoxy ring is consistently associated with enhanced anticancer activity.[13][16][17]

Table 2: Anticancer Activity of Selected Phenoxyacetate Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound I | HepG2 (Liver) | 1.43 | Apoptosis, PARP-1 Inhibition | [12] |

| Compound I | MCF-7 (Breast) | 7.43 | Apoptosis, PARP-1 Inhibition | [12] |

| 5-Fluorouracil (Ref.) | HepG2 (Liver) | 5.32 | - | [12] |

| D1-1 | H1975 (Lung) | 0.10 | Tubulin/AKT1 Dual Inhibition | [13] |

| Gefitinib (Ref.) | H1975 (Lung) | 32.15 | - | [13] |

| (S)-3 | HT-29 (Colon) | 4.8 ± 0.35 | PPARγ Partial Agonism | [2][15] |

Modulators of Metabolic Pathways: PPAR and FFA1 Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors that are master regulators of lipid and glucose metabolism.[18][19] Free fatty acid receptor 1 (FFA1) is another key target, as its activation amplifies glucose-stimulated insulin secretion.[20] Phenoxyacetate derivatives have been successfully developed as potent agonists for these receptors, showing promise for the treatment of type 2 diabetes and dyslipidemia.[20][21][22]

SAR Insights:

-

PPARδ Partial Agonists: A series of phenoxyacetic acids were identified as potent and subtype-selective partial agonists of human PPARδ, with a solution-phase synthetic route enabling rapid SAR exploration.[21]

-

FFA1 Agonists: Chemical modification of a phenoxyacetic acid series, guided by ligand efficiency (LE) and ligand lipophilicity efficiency (LLE), led to the discovery of a potent FFA1 agonist with an EC₅₀ of 43.6 nM that improved hyperglycemia in diabetic mouse models.[20] Another study converted amide linkers in a phenoxyacetamide series to decrease molecular weight and lipophilicity, resulting in a lead compound with appreciable efficacy in glucose tolerance tests.[22]

Neuroactive Agents: Emerging Anticonvulsant Properties

Recent research has uncovered a compelling link between inflammation and epilepsy. This has spurred the investigation of potent anti-inflammatory compounds for anticonvulsant activity. A phenoxyacetic acid derivative, compound 7b, previously identified as a potent anti-inflammatory, demonstrated remarkable efficacy in seizure models.[11][23]

Key Findings:

-

In the pentylenetetrazol (PTZ)-induced seizure model, compound 7b provided 100% seizure protection with zero mortality, outperforming the standard drug valproic acid.[11]

-

Mechanistic studies showed that it significantly reduced neuroinflammatory cytokines (TNF-α, IL-6), attenuated excitotoxic glutamate accumulation, and suppressed glial activation markers in the hippocampus.[11]

-

Importantly, high-dose administration did not induce hepatic, renal, or cardiac toxicity, highlighting a strong safety profile.[11][23]

Synthetic Strategies

The construction of phenoxyacetate libraries generally follows a convergent and highly adaptable synthetic plan. The core scaffold is typically assembled via O-alkylation of a substituted phenol, followed by derivatization of the resulting carboxylic acid or ester.

General Synthetic Scheme

The most prevalent method involves the reaction of a substituted phenol (I) with an α-haloacetate ester, such as ethyl bromoacetate (II), under basic conditions to yield the ethyl phenoxyacetate derivative (III). Subsequent hydrolysis of the ester furnishes the target phenoxyacetic acid (IV), which can be further modified.[4][10]

Caption: General synthetic route for phenoxyacetic acid derivatives.

Key Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols are representative of the synthesis and evaluation of this compound class.

Protocol: Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid

This protocol is adapted from methodologies used in the synthesis of precursors for anti-mycobacterial and anti-inflammatory agents.[4][24] It illustrates the core Williamson ether synthesis and subsequent hydrolysis.

Objective: To synthesize a key phenoxyacetic acid intermediate for further derivatization.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate, Diethyl ether, Hexane (for extraction and chromatography)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Synthesis of Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.52 g, 10 mmol), anhydrous K₂CO₃ (2.76 g, 20 mmol), and 100 mL of anhydrous acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

-

After completion, cool the mixture to room temperature and filter to remove K₂CO₃.

-

Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in 50 mL of ethyl acetate and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the product by flash column chromatography if necessary.

Step 2: Hydrolysis to 2-(4-formyl-2-methoxyphenoxy)acetic acid

-

Dissolve the crude ester from Step 1 in a mixture of ethanol (40 mL) and a 1M aqueous solution of NaOH (20 mL, 20 mmol).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the ester spot by TLC.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

-

A white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield the final product.

Self-Validation:

-

Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Purity Assessment: Determine the melting point and assess purity using HPLC.

Protocol: In Vitro Anti-inflammatory Activity (Egg Albumin Denaturation Assay)

This protocol, adapted from established methods, provides a rapid and reliable way to screen compounds for in vitro anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[25]

Objective: To evaluate the ability of synthesized phenoxyacetate derivatives to inhibit protein denaturation.

Materials:

-

Fresh hen's egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

Diclofenac sodium (as a reference standard)

-

Synthesized test compounds

-

DMSO (for dissolving compounds)

-

Spectrophotometer (UV-Visible)

Procedure:

-

Prepare stock solutions (1000 µg/mL) of the test compounds and diclofenac sodium in DMSO.

-

The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 50, 100, 200, 400 µg/mL).

-

Prepare a control solution by adding 2 mL of vehicle (DMSO) instead of the test compound.

-

Incubate all mixtures at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer. Use PBS as the blank.

-

Calculate the percentage inhibition of denaturation using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

Determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of denaturation) by plotting a graph of concentration versus percentage inhibition.

Integrated Drug Discovery Workflow

The development of phenoxyacetate derivatives follows an iterative cycle of design, synthesis, and testing. This workflow is crucial for systematically optimizing a "hit" compound into a "lead" candidate with improved potency, selectivity, and drug-like properties.

Caption: Iterative workflow for lead optimization of phenoxyacetate derivatives.

Mechanism Spotlight: PPARγ Signaling Pathway

Several phenoxyacetate derivatives exert their anticancer and metabolic effects by modulating the PPARγ signaling pathway.[15] As ligand-activated transcription factors, PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their expression.[15] Partial agonists can be particularly valuable as they may offer therapeutic benefits with a reduced side-effect profile compared to full agonists.

Caption: Ligand activation of the PPARγ nuclear receptor pathway.

Conclusion and Future Perspectives

The phenoxyacetate scaffold continues to be a remarkably fruitful platform for drug discovery. Its synthetic simplicity and structural versatility have allowed for extensive exploration, yielding potent and selective modulators for a diverse range of biological targets. The recent discovery of derivatives with potent anticonvulsant activity underscores that the full therapeutic potential of this scaffold may still be untapped.[11][23]

Future research should focus on several key areas:

-

Multi-target Ligands: Designing single molecules that can modulate multiple related targets, such as the dual tubulin/AKT1 inhibitors, could lead to synergistic therapies for complex diseases like cancer.[13]

-

Improving Pharmacokinetics: While many derivatives show excellent in vitro potency, a systematic focus on optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for translating these findings into clinical candidates.

-

Exploring New Therapeutic Areas: The proven anti-inflammatory and neuro-modulatory effects suggest potential applications in other neurodegenerative diseases where neuroinflammation plays a key role.

By combining rational, structure-based design with efficient synthetic strategies and robust biological evaluation, the phenoxyacetate core will undoubtedly continue to generate novel and impactful therapeutic agents.

References

- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (n.d.). PubMed.

- Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (2011, April 15). PubMed.

- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). MDPI.

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived

- Phenoxy acetic acid patented technology retrieval search results. (n.d.).

- Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC. (2023, July 3).

- Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. (n.d.). PubMed.

- Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. (2025, December 29).

- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv

- A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Deriv

- Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investig

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). PMC.

- CN103058855A - Method for synthesizing phenoxyacetic acid derivative. (n.d.).

- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

- Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. (2006, September 1). PubMed.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024, March 15). PMC.

- Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. (2019, April 1). PMC.

- Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (n.d.). PubMed.

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). RSC Publishing.

- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)

- (PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2025, August 6).

- Structure activity relationship of the synthesized compounds. (n.d.).

- Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (n.d.).

- Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. (n.d.). MDPI.

- Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (n.d.). PMC.

- PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. (n.d.). PMC.

Sources

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. saudijournals.com [saudijournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Phenoxy acetic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Thermodynamic Stability & Degradation Kinetics of Ethyl 2-(3-hydroxyphenoxy)acetate

Executive Summary

This guide provides a comprehensive technical assessment of the thermodynamic and kinetic stability of Ethyl 2-(3-hydroxyphenoxy)acetate . As a bifunctional intermediate containing both a phenolic hydroxyl group and an aliphatic ester moiety, this molecule presents a dual-failure mode profile: hydrolytic instability (ester cleavage) and oxidative degradation (phenolic oxidation).

This whitepaper moves beyond static data, offering a first-principles analysis of the molecule’s structural vulnerabilities and detailing the specific experimental protocols required to establish its shelf-life and processing limits under ICH Q1A(R2) guidelines.

Molecular Architecture & Theoretical Stability

To predict the thermodynamic behavior of Ethyl 2-(3-hydroxyphenoxy)acetate, we must deconstruct its functional groups and their electronic interactions.

| Functional Group | Stability Risk | Mechanism of Degradation |

| Ethyl Ester | High | Susceptible to hydrolysis (acid/base catalyzed). The ester bond ( |

| Phenolic Ether | Low | The ether linkage (Ar-O-C) is chemically robust and generally stable to hydrolysis under standard conditions. |

| Phenol (3-OH) | Moderate | Susceptible to oxidation to quinones, particularly at pH > pKa (~10) or in the presence of trace metal ions. |

Electronic Effects on Hydrolysis

The 3-hydroxyphenoxy substituent acts as an electron-withdrawing group (EWG) via the inductive effect (-I) of the oxygen atom. This withdraws electron density from the

Degradation Mechanisms & Visualizations[1]

Primary Failure Mode: Base-Catalyzed Hydrolysis ( )

The most critical thermodynamic instability arises from the ester linkage. In aqueous or humid environments, the molecule undergoes hydrolysis.[1] The base-catalyzed mechanism is irreversible and kinetically dominant.

Mechanism Description:

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The ethoxide group is eliminated, reforming the carbonyl.

-

Deprotonation: The resulting acid is immediately deprotonated by the ethoxide, driving the reaction to completion.

Secondary Failure Mode: Oxidative Coupling

The 3-hydroxyl group on the benzene ring renders the molecule sensitive to oxidative stress. Unlike para-substituted phenols which easily form quinones, the meta-substituted (3-hydroxy) isomer is less prone to direct quinone formation but can undergo radical coupling reactions, leading to colored dimers and polymerization.

Experimental Framework: Stability Determination

As specific thermodynamic constants for this intermediate are often proprietary or batch-dependent, the following self-validating protocols must be used to generate the data.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Methodology:

-

Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Acid:[2] 0.1 N HCl, 60°C, 4 hours.

-

Base: 0.1 N NaOH, RT, 1 hour (Expect rapid degradation).

-

Oxidation: 3%

, RT, 24 hours. -

Thermal: Solid state, 80°C, 7 days.

-

-

Analysis: HPLC-UV (254 nm) or LC-MS.

-

Acceptance: Mass balance > 95% (Sum of assay + impurities).

Protocol B: Arrhenius Kinetics for Shelf-Life Prediction

Objective: Extrapolate shelf-life (

Theory:

The reaction rate constant

Step-by-Step Workflow:

-

Incubation: Store samples at three isotherms: 40°C, 50°C, and 60°C.

-

Sampling: Pull samples at

months. -

Plotting: Plot

vs. Time to determine order (First-order expected for ester hydrolysis). -

Calculation:

-

Determine rate constant

for each temperature. -

Plot

vs. -

Calculate slope

. -

Extrapolate

(rate at 25°C). -

Calculate Shelf Life:

.

-

Formulation & Handling Implications[5][6][7][8][9]

pH Control

Due to the ester's susceptibility to specific base catalysis, formulation buffers must be maintained slightly acidic to neutral (pH 4.5 – 6.0). Avoid phosphate buffers > pH 7.0, as phosphate can act as a general base catalyst.

Antioxidant Protection

The 3-hydroxy group requires protection from auto-oxidation.

-

Recommendation: Add 0.1% w/w Sodium Metabisulfite (aqueous) or BHT (non-aqueous) if stress testing reveals oxidative degradation.

-

Inert Atmosphere: Store bulk material under Nitrogen or Argon blanket.

Thermal Processing

-

Melting Point: While specific data varies by crystal form, similar phenoxy esters melt between 40–70°C.

-

Processing Limit: Do not exceed 50°C during drying or formulation compounding to prevent accelerated hydrolysis or transesterification.

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Conference on Harmonisation.

-

Connors, K. A., Amidon, G. L., & Stella, V. J. Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (Classic text establishing hydrolysis kinetics of esters).

- Larson, R. A., & Weber, E. J.Reaction Mechanisms in Environmental Organic Chemistry.

-

FDA Guidance for Industry. ANDAs: Stability Testing of Drug Substances and Products.

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (Basis for Arrhenius protocols).[5][6][7][8]

Sources

Methodological & Application

Using Ethyl 2-(3-hydroxyphenoxy)acetate as a building block in heterocyclic synthesis

Executive Summary

This guide details the synthetic utility of Ethyl 2-(3-hydroxyphenoxy)acetate (CAS: Derivative of Resorcinol series), a bifunctional building block offering two distinct orthogonal reactivity vectors: a nucleophilic phenol and an electrophilic ester. This "dual-warhead" architecture makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of 1,3,4-oxadiazoles (via the ester) and 7-substituted coumarins (via the phenol).

This document provides validated protocols, mechanistic insights, and troubleshooting frameworks for researchers aiming to incorporate this moiety into larger bioactive heterocycles.

Chemical Profile & Reactivity Map

The Molecule

The structure consists of a resorcinol backbone mono-alkylated with an ethyl acetate group. This desymmetrization of resorcinol creates a versatile platform.

| Property | Specification |

| IUPAC Name | Ethyl 2-(3-hydroxyphenoxy)acetate |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Key Functionality A | Phenolic -OH (C3): Nucleophilic, directs EAS (ortho/para), susceptible to Pechmann condensation. |

| Key Functionality B | Ethyl Ester (C1-linker): Electrophilic, precursor to hydrazides, acids, and heterocycles. |

| Solubility | Soluble in EtOH, MeOH, DCM, Ethyl Acetate. Sparingly soluble in water. |

Reactivity Architecture (Logic Diagram)

Figure 1: Orthogonal reactivity pathways available for the scaffold. The phenol allows for ring fusion (coumarins), while the ester allows for chain extension or heterocyclization (oxadiazoles).

Application 1: Synthesis of 1,3,4-Oxadiazole Derivatives

Target: Creating lipophilic electron-transporting moieties or anti-inflammatory pharmacophores. Mechanism: The ester is first converted to a hydrazide, which undergoes cyclodehydration with a carboxylic acid or CS₂.

Protocol A: Hydrazide Formation (Intermediate)

Critical Step: This reaction must be monitored to prevent hydrolysis of the ester to the acid, which is a dead-end byproduct in this specific workflow.

-

Dissolution: Dissolve 10 mmol (1.96 g) of Ethyl 2-(3-hydroxyphenoxy)acetate in 20 mL of absolute ethanol.

-

Reagent Addition: Add Hydrazine Hydrate (80% or 99%) in excess (40 mmol, ~2.0 mL) dropwise at room temperature.

-

Why Excess? To drive the equilibrium toward the hydrazide and prevent the formation of the symmetrical dimer (di-hydrazide).

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (high R_f) should disappear; the hydrazide (lower R_f) will appear.

-

Isolation:

-

Cool the reaction mixture to 0°C (ice bath).

-

The hydrazide often precipitates as white crystals.

-

Filter and wash with cold ethanol.[1]

-

Yield Expectation: 75–85%.[1]

-

Validation: IR spectrum should show disappearance of ester C=O (1735 cm⁻¹) and appearance of amide C=O (~1660 cm⁻¹) and NH/NH₂ bands (3200–3300 cm⁻¹).

-

Protocol B: Cyclization to 1,3,4-Oxadiazole (2-mercapto analog)

-

Mixing: Dissolve the hydrazide (5 mmol) in ethanol (15 mL).

-

Base Activation: Add KOH (5 mmol) dissolved in minimal water.

-

Reagent: Add Carbon Disulfide (CS₂, 10 mmol) slowly.

-

Reflux: Reflux for 8–12 hours until H₂S evolution ceases (lead acetate paper test).

-

Workup: Acidify with dilute HCl to pH 2–3. The oxadiazole-2-thiol derivative will precipitate. Recrystallize from ethanol.

Application 2: Synthesis of 7-Substituted Coumarins

Target: Fluorescent probes or anticoagulant scaffolds. Mechanism: Pechmann Condensation .[2][3][4] The free phenol at position 3 (meta) is activated for electrophilic attack. The directing effect of the ether oxygen at position 1 and the hydroxyl at position 3 directs the cyclization to the position para to the hydroxyl (position 4 of the benzene ring), forming a 7-substituted coumarin.

Protocol C: Pechmann Condensation

Reagents: Ethyl 2-(3-hydroxyphenoxy)acetate (Phenol source), Ethyl Acetoacetate (Carbonyl source), Sulfuric Acid (Catalyst).

-

Preparation: In a round-bottom flask, mix 10 mmol of Ethyl 2-(3-hydroxyphenoxy)acetate and 10 mmol of Ethyl Acetoacetate.

-

Catalysis: Cool the mixture to 0°C. Add concentrated H₂SO₄ (5 mL) dropwise with vigorous stirring.

-

Caution: Exothermic.[1] Keep temperature below 10°C to prevent charring/polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Note: If the mixture is too viscous, a small amount of acetic acid can be used as a solvent, but solvent-free provides higher yields.

-

-

Quenching: Pour the reaction mixture over crushed ice (~100 g) with stirring.

-

Precipitation: The coumarin derivative (Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate) should precipitate as a solid.

-

Purification: Filter the solid. Wash with water to remove acid. Recrystallize from ethanol.

Structural Validation (Self-Validating System)

To confirm the coumarin ring formation:

-

Fluorescence: Dissolve a trace amount in ethanol. Under UV light (365 nm), the product should exhibit strong blue fluorescence (characteristic of 7-alkoxycoumarins).

-

NMR Diagnostic: Look for the disappearance of the phenolic proton (~9.5 ppm) and the appearance of the alkene proton of the coumarin lactone ring (typically ~6.1 ppm, singlet).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the two primary heterocyclic transformations.

Expert Tips & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Hydrazide Step | Formation of symmetric di-hydrazide. | Increase Hydrazine Hydrate ratio to at least 4:1 relative to the ester. |

| Oily Product in Pechmann | Incomplete cyclization or impurities.[5] | Triturate the oil with cold ether or hexane to induce crystallization. If persistent, use column chromatography (Hexane:EtOAc). |

| Charring during H₂SO₄ addition | Temperature spike.[5] | Ensure internal temperature stays <10°C during acid addition. Add acid slower. |

| Regioselectivity Issues | Competitive cyclization sites. | In resorcinol derivatives, position 4 (between OH groups) is sterically hindered. Cyclization almost exclusively occurs at position 6 (para to the ether, ortho to the phenol), yielding the 7-substituted coumarin. |

References

-

Pechmann Condensation Mechanism & Scope

-

Hydrazide to Oxadiazole Conversion

- Title: Process for preparation of resorcinol derivatives (Patent US20080167313).

-

Biological Activity of Phenoxyacetic Acid Derivatives

- Title: Synthesis and biological assessment of 1,3,4-oxadiazole substituted deriv

- Source: Journal of Chemistry (Hindawi).

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. scispace.com [scispace.com]

Application Note: Scalable Preparation of Ethyl 2-(3-hydroxyphenoxy)acetate

[1]

Executive Summary

This guide details a scalable, high-fidelity protocol for the synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate , a critical intermediate in the synthesis of pharmaceuticals, including agrochemicals and enzyme inhibitors.

The primary synthetic challenge is selectivity . Resorcinol contains two chemically equivalent hydroxyl groups. Standard alkylation conditions often lead to significant formation of the bis-alkylated byproduct (diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate), which is difficult to separate on a large scale. This protocol utilizes a stoichiometrically controlled Williamson Ether Synthesis to maximize mono-alkylation, coupled with a chemically logical workup that eliminates the need for chromatographic purification.

Critical Process Parameters (CPP) & Reaction Logic

The Selectivity Challenge

The reaction follows an

-

Starting Material: Resorcinol (

) -

Product: Mono-ether phenol (

) -

Impurity: Bis-ether (Neutral)

Process Control Strategy:

-

Stoichiometry: We employ a 3.0 molar equivalent excess of Resorcinol. By statistically saturating the reaction with the starting diol, the probability of the alkylating agent encountering a mono-product molecule (to form the bis-impurity) is minimized.

-

Base Selection: Potassium Carbonate (

) is preferred over stronger bases (like NaH). Its heterogeneous nature in acetone provides a "buffered" release of the phenoxide anion, preventing runaway double deprotonation. -

Addition Rate: Slow addition of Ethyl Bromoacetate ensures the concentration of the alkylating agent remains low relative to the nucleophile.

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the competitive over-alkylation step (dotted red line) which is suppressed by process conditions.

Experimental Protocol (Scalable)

Scale: 100 mmol (Theoretical Yield basis) Expected Yield: 75-85% (Isolated) Purity: >98% (HPLC/NMR)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |

| Resorcinol | 110.11 | 3.0 | 33.0 g | Nucleophile (Excess) |

| Ethyl Bromoacetate | 167.00 | 1.0 | 16.7 g (11.1 mL) | Electrophile (Limiting) |

| Potassium Carbonate | 138.21 | 1.2 | 16.6 g | Base (Anhydrous) |

| Acetone | Solvent | N/A | 250 mL | Solvent (Polar Aprotic) |

Step-by-Step Methodology

Step 1: Reactor Setup & Charging

-

Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

-

Charge Resorcinol (33.0 g) and Acetone (200 mL). Stir until fully dissolved.

-

Add Potassium Carbonate (16.6 g) in a single portion. The mixture will appear as a white suspension.

-

Note: Ensure K2CO3 is finely ground/powdered to maximize surface area.

-

Step 2: Controlled Reaction

-

Heat the mixture to a gentle reflux (

). -

Dilute Ethyl Bromoacetate (16.7 g) with Acetone (50 mL) in the addition funnel.

-

Critical Step: Add the Ethyl Bromoacetate solution dropwise over 60 minutes while maintaining reflux.

-

Why: High dilution and slow addition prevent localized high concentrations of electrophile, favoring the mono-reaction.

-

-

After addition is complete, maintain reflux for an additional 4-6 hours .

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). Resorcinol (

) will remain; Product (

-

Step 3: Workup & Purification (The "Solubility Switch")

This workup exploits the extreme water solubility of Resorcinol to remove the 200% excess without chromatography.

-

Filtration: Cool reaction to room temperature.[2] Filter off the solid inorganic salts (KBr, excess K2CO3). Rinse the filter cake with minimal acetone.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil.

-

Partition: Dissolve the oil in Ethyl Acetate (150 mL) .

-

Wash Cycle (Crucial):

-

Drying: Dry the organic phase over Anhydrous

, filter, and concentrate. -

Final Polish: The resulting oil is typically >95% pure. If higher purity is required, recrystallize from Toluene/Hexane or perform high-vacuum distillation.

Purification Logic & Workflow

The following diagram illustrates the separation logic, ensuring the removal of the specific impurities inherent to this synthesis.

Figure 2: Purification workflow relying on the differential solubility of Resorcinol vs. the Mono-ether product.

Safety & Handling (E-E-A-T)

-

Ethyl Bromoacetate: A potent lachrymator (tear gas agent) and alkylating agent.

-

Protocol: All transfers must occur in a functioning fume hood. Neutralize spills immediately with dilute ammonia or aqueous thiosulfate.

-

-

Resorcinol: Skin irritant and potential endocrine disruptor. Wear nitrile gloves and long sleeves.

-

Waste Disposal: The aqueous washings contain significant amounts of phenols (resorcinol). Do not pour down the drain; dispose of as aqueous organic waste.

References

- General Methodology for Phenol Alkylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Williamson Ether Synthesis conditions).

-

Specific Application in Pharmaceutical Synthesis

- Selectivity Studies (Analogous Chemistry)

-

Safety Data

-

PubChem. Ethyl bromoacetate - Compound Summary. National Library of Medicine. Available at: [Link]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]

- 7. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]

Application Note: Chemoselective Esterification of 3-Hydroxyphenoxyacetic Acid

This Application Note is structured to provide a comprehensive, technical guide for the esterification of 3-hydroxyphenoxyacetic acid (3-HPAA) .

Executive Summary

The esterification of 3-hydroxyphenoxyacetic acid presents a classic chemoselectivity challenge in organic synthesis: distinguishing between two nucleophilic sites—the phenolic hydroxyl group (

This guide details three validated protocols to achieve high-yield ester synthesis while preserving the phenolic functionality. We prioritize Acid-Catalyzed Alcoholysis (Fischer/In-situ Acid Chloride) for simple esters and Steglich Coupling for complex, acid-labile alcohols.

Strategic Analysis: The "Dual-Nucleophile" Challenge

The substrate, 3-hydroxyphenoxyacetic acid, contains an ether linkage which increases the acidity of the carboxylic acid relative to acetic acid (Inductive effect of oxygen).

Chemical Properties

| Property | Value (Approx.) | Implication for Synthesis |

| Structure | 3-HO-C₆H₄-O-CH₂-COOH | Ether linkage is stable to mild acid/base. |

| Carboxyl | ~3.17 | Deprotonates first. Good nucleophile in base. |

| Phenol | ~9.9 | Deprotonates second. Excellent nucleophile (Phenoxide). |

| Nucleophilicity | Phenoxide > Carboxylate > Phenol | In basic conditions, Phenoxide dominates (Risk of Etherification). |

Decision Matrix (DOT Diagram)

The following decision tree illustrates the selection logic for the appropriate esterification technique.

Figure 1: Strategic selection of esterification method based on alcohol complexity and risk tolerance.

Protocol A: Modified Fischer Esterification (In-Situ Acid Chloride)

Best for: Methyl, Ethyl, and Isopropyl Esters. Mechanism: Thermodynamic control. The phenol is too weakly nucleophilic to react with the alcohol under acidic conditions, ensuring 100% chemoselectivity for the carboxyl group.

Reagents

-

Substrate: 3-Hydroxyphenoxyacetic acid (1.0 equiv)

-

Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (0.2 M concentration relative to substrate)

-

Catalyst: Thionyl Chloride (

) (1.1 - 1.5 equiv) OR Conc.

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

-

Solvation: Dissolve 3-hydroxyphenoxyacetic acid in the anhydrous alcohol (e.g., Methanol). Cool the solution to 0°C in an ice bath.

-

Expert Insight: Cooling is critical. Adding

to alcohol is exothermic and generates HCl gas in situ. Uncontrolled addition can cause splashing or loss of volatile HCl.

-

-

Activation: Add

dropwise via a syringe or addition funnel over 15 minutes.-

Reaction:

(Generates anhydrous HCl).

-

-

Reflux: Remove the ice bath. Heat the reaction to a gentle reflux (65°C for MeOH) for 2–4 hours .

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a higher

ester spot.

-

-

Workup (Critical for Phenol Preservation):

-

Concentrate the mixture under reduced pressure to remove excess alcohol and HCl.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash 1: Saturated

(Careful: -

Wash 2: Brine.

-

Dry: Dry organic layer over

.

-

-

Purification: Usually not required. If colored impurities persist, filter through a short pad of silica gel.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive alcohols, tertiary alcohols, or valuable chiral alcohols. Challenge: The free phenol can compete with the alcohol for the activated acyl group (O-acylisourea), potentially leading to oligomerization. Solution: Phenol Protection is highly recommended (e.g., TBDMS ether) before esterification. However, if direct esterification is attempted, strictly control stoichiometry.

Experimental Workflow (Direct - High Risk/High Reward)

-

Reagents: 3-HPAA (1.0 equiv), Alcohol (1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM (anhydrous).

Experimental Workflow (Protected - Recommended)

-

Protection: React 3-HPAA with TBDMS-Cl (1.1 equiv) and Imidazole (2.0 equiv) in DMF. Isolate the silyl-ether acid.

-

Coupling:

-

Dissolve Protected-HPAA (1.0 equiv) and Target Alcohol (1.0 equiv) in dry Dichloromethane (DCM) at 0°C.

-

Add DMAP (10 mol%).

-

Add DCC (1.1 equiv) dissolved in DCM dropwise.

-

Stir at 0°C for 30 mins, then Room Temp for 12 hours.

-

Observation: White precipitate (Dicyclohexylurea - DCU) will form.

-

-

Filtration: Filter off the DCU precipitate.

-

Deprotection: Treat the crude ester with TBAF (1.1 equiv) in THF to reveal the free phenol.

Mechanism & Pathway Diagram[1]

Figure 2: Steglich esterification workflow emphasizing the protection strategy to prevent phenolic side-reactions.

Protocol C: Alkylation of Carboxylate (Base-Promoted)

Best for: Synthesis of Methyl/Ethyl esters using Alkyl Halides (e.g., MeI, EtBr) without acidic conditions.

Risk: O-Alkylation of the Phenol (Ether formation).

Control: Exploiting

Reagents

-

Base: Sodium Bicarbonate (

) or Potassium Carbonate (-

Note: Strong bases (NaH, NaOH) or excess Carbonate will deprotonate the phenol and cause etherification.

-

-

Solvent: DMF (Polar aprotic promotes

).

Protocol

-

Dissolve 3-HPAA (1.0 equiv) in DMF (0.5 M).

-

Add finely powdered

(1.05 equiv). Stir for 30 mins at Room Temp. -

Add Alkyl Halide (e.g., Methyl Iodide) (1.0 equiv) dropwise.

-

Stir at RT for 4–6 hours.

-

Pour into water and extract with EtOAc.

-

Crucial Check: If the product is an ether-ester (dialkylated), you used too much base or the phenol was too acidic.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction; Moisture in solvent. | Use anhydrous solvents; Increase reflux time; Add molecular sieves. |

| Side Product: Phenolic Ester | Intermolecular reaction (Steglich); Acid Chloride reacting with phenol. | Protocol A: Ensure excess alcohol. Protocol B: Use TBDMS protection. |

| Side Product: Phenolic Ether | Base was too strong (Protocol C); Excess alkyl halide. | Switch to Protocol A (Acid Catalysis). Use stoichiometric |

| Emulsion during Workup | Phenols can act as surfactants. | Add solid NaCl (saturate aqueous layer); Use mild acid wash (0.5M HCl) to break emulsion. |

References

-

Neises, B., & Steglich, W. (1978).[2][5][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Link

-

Cayman Chemical. (n.d.). 3-Hydroxyphenylacetic Acid Product Information. Link(Note: Reference for pKa and solubility properties of the structural analog).

-

Google Patents. (2009). Preparation of methyl phenoxyacetate (CN101434542A). Link(Demonstrates the industrial viability of acid-catalyzed esterification for phenoxyacetic acid derivatives).

-

PubChem. (n.d.). 3-Hydroxyphenylacetic acid (Compound Summary). Link

Sources

- 1. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate, a valuable intermediate in pharmaceutical and materials science, utilizing microwave-assisted organic synthesis (MAOS). This method offers a significant improvement over conventional heating protocols, leading to drastically reduced reaction times, increased yields, and alignment with the principles of green chemistry.[1][2][3][4][5] We present a detailed protocol, an exploration of the underlying Williamson ether synthesis mechanism enhanced by microwave irradiation, and critical safety and operational considerations.

Introduction: The Advantages of Microwave-Assisted Synthesis

Ethyl 2-(3-hydroxyphenoxy)acetate serves as a key building block in the synthesis of various more complex molecules. Traditional methods for its synthesis often involve prolonged reaction times under reflux conditions, which can be energy-intensive and may lead to the formation of byproducts.[6] Microwave-assisted organic synthesis has emerged as a transformative technology that accelerates chemical reactions by utilizing microwave radiation to directly and efficiently heat the reaction mixture.[1][3]

The primary advantages of employing MAOS for this synthesis include:

-

Rapid Reaction Times: Reactions that might take hours using conventional heating can often be completed in a matter of minutes.[1][3][5]

-

Higher Yields and Purity: The uniform and rapid heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[1][5]

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis reduces energy consumption compared to heating a large oil bath and reaction vessel.[2][4]

-

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.[1]

-

Green Chemistry Alignment: Reduced energy usage and the potential for solvent-free reactions position MAOS as an environmentally friendly synthetic method.[1][2][4]

The synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate is achieved via a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and a deprotonated alcohol (in this case, a phenol).

Reaction Mechanism and the Role of Microwave Irradiation

The synthesis proceeds through a Williamson ether synthesis, which is an SN2 reaction. The process involves two key steps:

-

Deprotonation: The phenolic hydroxyl group of resorcinol is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide ion attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the desired ether linkage.

Microwave irradiation accelerates this process through dielectric heating. Polar molecules within the reaction mixture, such as the solvent and the ionic intermediates, align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat efficiently and uniformly throughout the reaction medium, significantly increasing the reaction rate.[1]

Experimental Protocol

This protocol is a representative method for the microwave-assisted synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate. Researchers should optimize conditions based on the specific microwave reactor available.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Resorcinol | C₆H₆O₂ | 110.11 | 108-46-3 | Reagent grade |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | Lachrymator, handle in a fume hood |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Finely powdered |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS grade, dry |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction and chromatography |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | |||

| Brine (Saturated NaCl solution) | NaCl (aq) | |||

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying |

Equipment

-

Dedicated microwave synthesis reactor with temperature and pressure monitoring

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography setup

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Fume Hood: Conduct all steps of the reaction and workup in a well-ventilated fume hood. Ethyl bromoacetate is a lachrymator and is harmful if inhaled or in contact with skin.

-

Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis.[7] Domestic microwave ovens are not suitable and can be extremely dangerous.[7] Be aware of the potential for rapid pressure buildup, especially with volatile solvents.[8][9]

-

Chemical Stability: Be aware of the stability of reagents and solvents at high temperatures.[7]

Step-by-Step Synthesis Procedure

-

Reactant Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add resorcinol (1.10 g, 10 mmol), ethyl bromoacetate (1.00 g, 0.67 mL, 6 mmol), and finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 5 mL of dry acetone to the reaction vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at 120°C for 10 minutes. The pressure should be monitored and should not exceed the safe operating limits of the vessel.

-

Reaction Quenching and Workup:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and rinse the solid with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 1 x 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with a 9:1 ratio and gradually increasing the polarity).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain Ethyl 2-(3-hydroxyphenoxy)acetate as a viscous oil or low-melting solid.

Workflow Diagram

Caption: Experimental workflow for the synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate.

Summary of Reaction Parameters

| Parameter | Value |

| Reactants | Resorcinol, Ethyl bromoacetate |

| Base | Anhydrous Potassium Carbonate |

| Solvent | Acetone |

| Microwave Power | Variable (to maintain temperature) |

| Temperature | 120°C |

| Reaction Time | 10 minutes |

| Expected Yield | > 85% (post-purification) |

Conclusion

The microwave-assisted synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate via the Williamson ether synthesis offers a rapid, efficient, and high-yielding alternative to conventional methods. By leveraging the principles of dielectric heating, this protocol significantly reduces reaction times and improves the overall efficiency of the process, making it a valuable technique for researchers in both academic and industrial settings. The adoption of such green chemistry approaches is crucial for the future of sustainable chemical synthesis.[4][10]

References

-

THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Western Connecticut State University. Retrieved February 14, 2026, from [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2021). Journal of Pharmaceutical Research International. Retrieved February 14, 2026, from [Link]

-

Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. Retrieved February 14, 2026, from [Link]

-

Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap. Retrieved February 14, 2026, from [Link]

-

Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. Retrieved February 14, 2026, from [Link]

-

Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved February 14, 2026, from [Link]

-

Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024). Bentham Science. Retrieved February 14, 2026, from [Link]

-

Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024). Bentham Science Publishers. Retrieved February 14, 2026, from [Link]

-

Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 14, 2026, from [Link]

-

Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (2014). International Journal of ChemTech Research. Retrieved February 14, 2026, from [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2024). International Journal of Research in Pharmacy and Allied Science. Retrieved February 14, 2026, from [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. Retrieved February 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 7. Safety Considerations for Microwave Synthesis [cem.com]

- 8. ijrpas.com [ijrpas.com]

- 9. ijnrd.org [ijnrd.org]

- 10. benthamdirect.com [benthamdirect.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Phenoxyacetate Ester Synthesis

Welcome to our dedicated technical support center for the synthesis of phenoxyacetate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial chemical transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to optimize your reaction conditions with a firm grasp of the underlying chemical principles.

Introduction: The Critical Role of Temperature in Phenoxyacetate Ester Synthesis

The synthesis of phenoxyacetate esters is a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals. The two most common synthetic routes are the Williamson Ether Synthesis and the Fischer Esterification . Both pathways are significantly influenced by reaction temperature, which acts as a double-edged sword. While higher temperatures can accelerate the reaction rate, they can also promote undesirable side reactions, leading to lower yields and complex purification profiles.[1] Finding the optimal temperature is therefore a critical exercise in balancing reaction kinetics against thermodynamic stability to achieve the desired outcome efficiently and selectively.[2][3]

This guide will provide you with the foundational knowledge and practical steps to navigate the complexities of temperature optimization in your phenoxyacetate ester syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my desired phenoxyacetate ester. What are the likely causes related to temperature?

A: A low yield is one of the most common issues in synthesis and can often be traced back to suboptimal temperature control. Here’s a breakdown of potential causes and how to troubleshoot them:

-

Incomplete Reaction: The most straightforward reason for a low yield is that the reaction has not gone to completion. This is often the case when the reaction temperature is too low.

-

Causality: Chemical reactions have an energy barrier known as activation energy. Sufficient thermal energy is required for the reacting molecules to overcome this barrier.[1] At lower temperatures, fewer molecules possess the requisite energy, resulting in a slower reaction rate.

-

Solution:

-

Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Extended Reaction Time: If you are constrained to a lower temperature due to the thermal sensitivity of your starting materials or product, extending the reaction time can often compensate for the slower rate.[4]

-

Solvent Choice: Ensure your solvent has a boiling point that allows for the desired reaction temperature to be reached and maintained. Polar aprotic solvents like DMF or DMSO can also accelerate SN2 reactions, potentially allowing for lower reaction temperatures.[5]

-

-

-

Product or Reactant Decomposition: If you observe significant charring or the formation of multiple unidentified spots on your TLC plate, the reaction temperature may be too high.

-

Causality: Phenoxyacetate esters and the precursor phenols can be susceptible to thermal degradation. At elevated temperatures, bonds can break, leading to a complex mixture of decomposition products.

-

Solution:

-

Lower the Temperature: Reduce the reaction temperature in 10-20 °C increments. This is a classic trade-off where you may need to accept a longer reaction time for a cleaner reaction and higher isolated yield.

-

Alternative Methods: Consider synthetic routes that proceed at milder conditions. For instance, using an activating agent like Phosphonitrilic Chloride (PNT) with N-methyl morpholine (NMM) can facilitate the esterification of phenoxyacetic acid at room temperature, yielding excellent results.[6] Similarly, Phase-Transfer Catalysis (PTC) can enable reactions at lower temperatures with high efficiency.[7][8]

-

-

-

Promotion of Side Reactions: An inappropriate temperature can shift the reaction pathway towards undesired side products.

-

Causality: In the Williamson ether synthesis route, the primary competing reaction is the E2 elimination of the haloacetate ester, which is favored at higher temperatures.[9] For phenoxide nucleophiles, there can also be competition between O-alkylation (desired) and C-alkylation on the aromatic ring.[2]

-

Solution:

-

Kinetic vs. Thermodynamic Control: Operating at lower temperatures generally favors the kinetically controlled product (often the desired SN2 product), while higher temperatures can lead to the thermodynamically more stable (but undesired) elimination product.[2][3] Therefore, maintaining the lowest effective temperature is key to maximizing the yield of the desired ether.

-

Base and Substrate Choice: While not strictly a temperature issue, using a bulky base can also promote elimination. Ensure your choice of base is appropriate for the substrate.

-

-

Issue 2: Poor Selectivity and Multiple Byproducts

Q: My reaction is producing a mixture of products that are difficult to separate. How can temperature optimization help improve selectivity?

A: Poor selectivity is a clear indication that your reaction conditions, particularly temperature, are not optimized.

-

Understanding Kinetic and Thermodynamic Products:

-

Kinetic Product: The product that is formed the fastest, having the lowest activation energy. Kinetically controlled reactions are typically run at lower temperatures and for shorter durations.[2][3]

-

Thermodynamic Product: The most stable product, which may have a higher activation energy and thus forms more slowly. Thermodynamically controlled reactions are favored by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[2][3]

-

-

Optimizing for the Desired Product:

-

Reaction Profiling: To understand the product distribution over time and temperature, it is invaluable to perform a reaction profiling study. Set up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) and take aliquots at regular intervals (e.g., 1h, 3h, 6h, 24h). Analyze these aliquots by GC or LC-MS to quantify the formation of the desired product and any byproducts.

-

Favoring the Kinetic Product: If your desired phenoxyacetate ester is the kinetic product, the data will show its concentration peaking early in the reaction, especially at lower temperatures, with the formation of byproducts increasing at later time points or higher temperatures. In this case, the optimal conditions will be a lower temperature and a shorter reaction time, quenching the reaction once the maximum concentration of the desired product is reached.

-

Favoring the Thermodynamic Product: If the desired product is the thermodynamic one, you will observe its concentration increasing steadily over time, particularly at higher temperatures where the reaction is reversible. Here, a higher temperature and longer reaction time will be beneficial to drive the reaction to equilibrium in favor of the more stable product.

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my phenoxyacetate ester synthesis?

A: For a Williamson ether synthesis approach using a phenol and an alkyl haloacetate, a good starting point is typically in the range of 50-80 °C . For Fischer esterification of phenoxyacetic acid with an alcohol under acidic catalysis, a reflux temperature of 60-110 °C is common, depending on the boiling point of the alcohol used.[10] It is always advisable to start at the lower end of the range and gradually increase the temperature while monitoring the reaction.

Q2: How does the choice of solvent affect the optimal reaction temperature?

A: The solvent plays a crucial role. Its boiling point dictates the maximum achievable temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence the reaction mechanism and rate. For the SN2-based Williamson ether synthesis, polar aprotic solvents like DMF or acetonitrile are often preferred as they can accelerate the reaction, potentially allowing for lower operating temperatures compared to protic solvents.[5]

Q3: Can I use microwave synthesis to optimize the temperature and reaction time?

A: Absolutely. Microwave-assisted synthesis is an excellent technique for rapidly screening reaction conditions, including temperature. The efficient and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. It allows for precise temperature control, making it a powerful tool for optimization studies.

Q4: My starting phenol has electron-withdrawing groups. How does this affect the optimal temperature?

A: Electron-withdrawing groups increase the acidity of the phenolic proton, making deprotonation easier. However, they also decrease the nucleophilicity of the resulting phenoxide. This may necessitate a higher reaction temperature to achieve a reasonable reaction rate in a Williamson ether synthesis. Conversely, electron-donating groups increase the nucleophilicity of the phenoxide, which might allow the reaction to proceed at a lower temperature.

Q5: How do I know if I am forming the kinetic or thermodynamic product?

A: As detailed in the troubleshooting section, a time-course study at different temperatures is the most definitive way to determine this. If the product ratio changes significantly with temperature and reaction time, you are likely dealing with a system under kinetic or thermodynamic control.[2] Generally, the product favored at lower temperatures and shorter times is the kinetic product, while the one that dominates at higher temperatures and longer times is the thermodynamic product.[3]

Data Presentation

The following table provides an illustrative summary of how reaction temperature can influence the yield and reaction time for a typical synthesis of Ethyl Phenoxyacetate via Williamson Ether Synthesis (Phenol + Ethyl Chloroacetate with K₂CO₃ in Acetone).

| Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Key Observations |

| 25 (Room Temp) | 24 | < 10% | Reaction is very slow; incomplete conversion. |

| 40 | 12 | ~60% | Moderate reaction rate with good selectivity. |

| 56 (Reflux) | 6 | ~85% | Optimal balance of rate and yield. Minimal byproducts observed. |

| 80 | 3 | ~70% | Faster reaction, but yield may decrease due to increased formation of elimination byproducts. |

| 100 | 1.5 | < 50% | Significant byproduct formation and potential for reactant/product decomposition. |

Note: This data is illustrative and the optimal conditions for your specific reaction may vary depending on the substrates, base, and solvent used.

Experimental Protocols

Protocol 1: Temperature Optimization Study for Ethyl Phenoxyacetate Synthesis (Williamson Ether Synthesis)

This protocol outlines a parallel experiment to determine the optimal reaction temperature.

Materials:

-

Phenol

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous, finely powdered)

-

Acetone (anhydrous)

-

Reaction vials with stir bars

-

Heating block with temperature control

Procedure:

-

Setup: In four separate, dry 10 mL reaction vials, add phenol (e.g., 1 mmol), potassium carbonate (e.g., 1.5 mmol), and a stir bar.

-

Solvent Addition: Add anhydrous acetone (e.g., 5 mL) to each vial.

-

Reactant Addition: Add ethyl chloroacetate (e.g., 1.1 mmol) to each vial.

-

Temperature Control: Place the vials in a heating block and set the temperatures for each vial to 40°C, 50°C, 60°C, and 70°C, respectively.

-